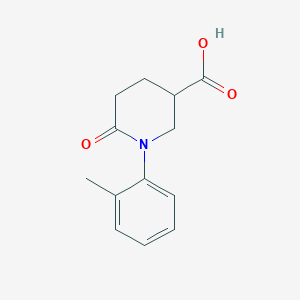
1-(2-Methylphenyl)-6-oxopiperidine-3-carboxylic acid
Übersicht
Beschreibung
1-(2-Methylphenyl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methylphenyl)-6-oxopiperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
This compound contains a piperidine ring, which is known for its diverse pharmacological profiles. The presence of the carboxylic acid and ketone functional groups enhances its reactivity and potential biological interactions.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- DNA Interaction : Similar compounds have shown the ability to bind DNA and interfere with topoisomerase activity, which can lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related piperidine derivatives. The following table summarizes findings regarding the cytotoxic effects of similar compounds against various cancer cell lines:
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
| This compound | TBD | TBD |
The structure-activity relationship (SAR) indicates that modifications in the piperidine ring can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The proposed mechanism involves:
- Disruption of microbial cell wall synthesis.
- Interference with metabolic pathways essential for microbial survival.
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- Antitumor Activity : A study involving a series of piperidine derivatives demonstrated significant tumor growth inhibition in animal models, correlating structural features with enhanced anticancer activity.
- Antimicrobial Efficacy : Clinical trials have shown that piperidine-based compounds effectively reduce bacterial load in patients with infections resistant to conventional antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its relatively low molecular weight and polar functional groups. Modifications in side chains can significantly affect solubility and bioavailability.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-2-3-5-11(9)14-8-10(13(16)17)6-7-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVISNZAZYIATQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















